(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide
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Overview
Description
“(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide” is a compound that contains a benzimidazole moiety. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is notable for its inclusion in many pharmaceuticals, showing a wide range of biological activities .
Molecular Structure Analysis
Benzimidazole is a bicyclic compound made up of a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the imidazole ring. They can act as ligands to form complexes with metal ions .Scientific Research Applications
Potent Nonpeptide Angiotensin II Receptor Antagonists
Research into imidazole derivatives, including compounds structurally related to "(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide," has led to the development of potent nonpeptide angiotensin II receptor antagonists. These compounds have been shown to have nanomolar affinity for the receptor and good oral activity, indicating their potential in treating hypertension (Keenan et al., 1993).
Antiglycation and Antioxidant Potential
A series of novel imidazo[4,5-b]pyridine benzohydrazones, which share a structural motif with the compound of interest, have been synthesized and evaluated for their antiglycation activity and antioxidative potential. These compounds have shown promising results, indicating their therapeutic potential in conditions related to oxidative stress and glycation (Taha et al., 2015).
Reactivity Towards Carbon Electrophiles
The reactivity of Z- and E-isomers of 2-benzamido-3-phenylacrylohydrazide, a compound related to "this compound," towards carbon electrophiles has been explored, revealing differences in cyclization reactions and the formation of various derivatives. This study provides insights into the synthetic versatility and potential applications of these compounds in medicinal chemistry and drug development (Abou-Elregal et al., 2019).
Antineoplastic Activity
Compounds featuring the benzimidazole condensed ring system, including those structurally related to the target compound, have been synthesized and shown to possess antineoplastic activity. This highlights the potential of such compounds in the development of new anticancer agents (Abdel-Hafez, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-benzylideneamino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(20-19-12-14-6-2-1-3-7-14)10-11-21-13-18-15-8-4-5-9-16(15)21/h1-9,12-13H,10-11H2,(H,20,22)/b19-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMAYUILEUVBEY-XDHOZWIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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